4,4'-Ethylenedianiline: A Comprehensive Technical Guide
4,4'-Ethylenedianiline: A Comprehensive Technical Guide
CAS Number: 621-95-4
This technical guide provides an in-depth overview of 4,4'-Ethylenedianiline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry, presenting its chemical and physical properties, toxicological data, experimental protocols for its application, and insights into the biological activities of its derivatives.
Chemical and Physical Properties
4,4'-Ethylenedianiline, also known as 1,2-Bis(4-aminophenyl)ethane, is a solid organic compound characterized by two aniline (B41778) groups linked by an ethylene (B1197577) bridge.[1] Its chemical structure lends it to applications in polymer synthesis and as a precursor for biologically active molecules.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| CAS Number | 621-95-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₆N₂ | [1][2][5] |
| Molecular Weight | 212.29 g/mol | [2][3][4] |
| IUPAC Name | 4-[2-(4-aminophenyl)ethyl]aniline | [2][6] |
| Synonyms | 1,2-Bis(4-aminophenyl)ethane, 4,4'-Diaminobibenzyl, 4,4'-Ethylenebis(aniline) | [1][3][5] |
| SMILES | Nc1ccc(CCc2ccc(N)cc2)cc1 | [3] |
| InChI Key | UHNUHZHQLCGZDA-UHFFFAOYSA-N | [1][3][4] |
Table 2: Physical Properties
| Property | Value | Reference |
| Appearance | White to gray to brown powder or crystals | [1][2] |
| Melting Point | 133-137 °C | [2][3][4] |
| Boiling Point | 381.9 °C at 760 mmHg (estimate) | [5][7] |
| Density | 1.132 g/cm³ (estimate) | [5][7] |
| Solubility | Limited solubility in water. Soluble in organic solvents.[1] 22 µg/mL at pH 7.4.[2][6] | |
| LogP | 2.25 at 23°C and pH 7.7-8.6 | [4] |
Toxicological and Safety Information
4,4'-Ethylenedianiline is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[2][8] It is also known to cause skin and eye irritation and may cause respiratory irritation.[3][6] Furthermore, it is suspected of causing genetic defects and is considered a potential carcinogen.[1][8]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Reference |
| Harmful if swallowed | H302 | [2] |
| Harmful in contact with skin | H312 | [2] |
| Harmful if inhaled | H332 | [2] |
| Causes skin irritation | H315 | [3][6] |
| Causes serious eye irritation | H319 | [3][6] |
| May cause respiratory irritation | H335 | [3][6] |
| Suspected of causing genetic defects | H341 | [8] |
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5]
Experimental Protocols
One of the primary applications of 4,4'-Ethylenedianiline is in the synthesis of heterocyclic compounds, such as bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivatives, which have shown potential antibacterial activity.
Synthesis of Bis[2-Imino-3-(substituted)-4-phenyl-3H-thiazole] Derivatives
This protocol describes a one-pot, three-component synthesis of novel substituted bis(thiazol-2-imine) derivatives.
Materials:
-
4,4'-Ethylenedianiline
-
Substituted isothiocyanates (e.g., methyl isothiocyanate)
-
2-Bromoacetophenone (B140003) (phenacyl bromide)
-
Absolute ethanol
-
Triethylamine (B128534) (Et₃N)
Procedure:
-
In a round-bottom flask, dissolve 4,4'-Ethylenedianiline (1 mmol) in absolute ethanol.
-
Add the substituted isothiocyanate (2 mmol) to the solution.
-
Add 2-bromoacetophenone (2 mmol) to the reaction mixture.
-
Add a catalytic amount of triethylamine (20 mol%).
-
Reflux the reaction mixture for 75 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of bis(thiazol-2-imine) derivatives.
Biological Activity of Derivatives
Derivatives of 4,4'-Ethylenedianiline, particularly those containing a thiazole (B1198619) moiety, have been investigated for their antibacterial properties. The mechanism of action for these compounds is believed to involve multiple cellular targets, leading to the inhibition of bacterial growth.
Proposed Antibacterial Mechanism of Action
Thiazole-based compounds have been shown to exhibit antibacterial activity through various mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Inhibition of their function leads to the disruption of DNA synthesis and ultimately cell death.[1]
-
Interference with Cell Wall Synthesis: Some thiazole derivatives can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a weakened cell wall and makes the bacteria susceptible to osmotic lysis.[2]
-
Inhibition of Protein Synthesis: Certain thiazole compounds can bind to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins.[9]
The multi-target nature of these compounds makes them promising candidates for combating antibiotic resistance.
Diagram of Proposed Antibacterial Mechanism:
Caption: Potential antibacterial mechanisms of thiazole derivatives.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
